Computational Physicochemical Differentiation from 3-Aminobenzo[b]thiophene-2-carbonitrile Isomer
2-Aminobenzo[b]thiophene-3-carbonitrile exhibits a consensus Log P (octanol-water partition coefficient) of 2.06 (averaged across iLOGP: 1.76, XLOGP3: 2.17, WLOGP: 2.36, MLOGP: 1.15, SILICOS-IT: 2.87), indicating moderate lipophilicity suitable for blood-brain barrier penetration while maintaining adequate aqueous solubility . In comparison, its positional isomer 3-aminobenzo[b]thiophene-2-carbonitrile (CAS 34761-14-3) has a predicted Log P of approximately 2.9, representing a ~40% increase in lipophilicity that may alter membrane permeability and protein binding profiles [1]. The topological polar surface area (TPSA) for the target compound is 78.05 Ų, placing it within the favorable range for oral bioavailability (typically <140 Ų), whereas the isomeric arrangement at the 2,3-positions would be expected to produce a different electrostatic potential surface [2]. The predicted water solubility is 0.251 mg/mL (Log S ESOL: -2.84), classifying it as moderately soluble and suitable for in vitro assay preparation without requiring DMSO concentrations exceeding 0.1-1% in final assay media .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.06 (iLOGP = 1.76; XLOGP3 = 2.17; WLOGP = 2.36) |
| Comparator Or Baseline | 3-Aminobenzo[b]thiophene-2-carbonitrile (CAS 34761-14-3): Predicted Log P ≈ 2.9 |
| Quantified Difference | ~0.84 log units (approximately 7-fold difference in partition coefficient) |
| Conditions | In silico prediction using iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT algorithms |
Why This Matters
The ~0.84 log unit difference in lipophilicity between positional isomers translates to a ~7-fold difference in octanol-water partition coefficient, significantly impacting compound handling, assay compatibility, and predicted pharmacokinetic behavior.
- [1] Molaid. 3-氨基-1-苯并噻吩-2-碳腈 (CAS 34761-14-3) Computational Properties Database Entry. View Source
- [2] MolBase. 2-Aminobenzo[b]thiophene-3-carbonitrile (CAS 18774-47-5) Physical Property Data. View Source
